molecular formula C10H10BrN B1279921 2-(2-Bromophenyl)-2-methylpropanenitrile CAS No. 57775-06-1

2-(2-Bromophenyl)-2-methylpropanenitrile

Cat. No. B1279921
Key on ui cas rn: 57775-06-1
M. Wt: 224.1 g/mol
InChI Key: YTUDHLARHDCOIR-UHFFFAOYSA-N
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Patent
US05968920

Procedure details

The derivative 2-(2'-bromophenyl)-2-methylpropionitrile from Example 1/A (2.24 g; 10 mmole) was dissolved in THF (25 ml) in an inert atmosphere. A solution of borane BH3 in THF (1 M; 25 ml; 25 mmole) was slowly added to the reaction medium. The new solution obtained was refluxed for 3 h. After cooling to room temperature, an aqueous solution of trifluoroacetic acid (50 ml; 1/1) was added dropwise to the reaction mixture. The mixture was refluxed for 1 h, then the solvents were evaporated off under reduced pressure. The residue was taken up in 60 ml of hydrochloric acid HCl (10%) and washed with 3×100 ml of ethyl acetate. The aqueous phase was alkalinised (12
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:12])([CH3:11])[C:9]#[N:10].B.FC(F)(F)C(O)=O>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:12])([CH3:11])[CH2:9][NH2:10]

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C#N)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The new solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated off under reduced pressure
WASH
Type
WASH
Details
washed with 3×100 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
then extracted with 3×50 ml of dichloromethane
WASH
Type
WASH
Details
washed with 2×100 ml of a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(CN)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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